N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide
CAS No.: 954714-01-3
Cat. No.: VC4666113
Molecular Formula: C19H21FN2O5S
Molecular Weight: 408.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954714-01-3 |
|---|---|
| Molecular Formula | C19H21FN2O5S |
| Molecular Weight | 408.44 |
| IUPAC Name | N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3,4-dimethoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C19H21FN2O5S/c1-26-17-8-7-16(10-18(17)27-2)28(24,25)21-11-13-9-19(23)22(12-13)15-5-3-14(20)4-6-15/h3-8,10,13,21H,9,11-12H2,1-2H3 |
| Standard InChI Key | IIJRQXXUSIJQCM-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F)OC |
Introduction
Structural and Chemical Profile
Molecular Architecture
The compound features a pyrrolidin-5-one ring substituted at the 3-position with a methyl group bearing a 4-fluorophenyl moiety. This core is linked via a sulfonamide bridge to a 3,4-dimethoxybenzenesulfonyl group. The IUPAC name systematically describes this arrangement:
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Pyrrolidinone core: 1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl
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Sulfonamide linker: N-methyl-3,4-dimethoxybenzenesulfonamide
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁FN₂O₅S |
| Molecular Weight | 408.44 g/mol |
| IUPAC Name | N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3,4-dimethoxybenzenesulfonamide |
| InChI Key | Derived computationally (unavailable) |
| SMILES | COC1=C(C=CC(=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F)OC |
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis likely follows a multi-step protocol analogous to related sulfonamide-pyrrolidinone hybrids :
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Pyrrolidinone Intermediate: Formed via cyclization of 4-fluorophenyl-substituted γ-aminobutyric acid derivatives under acidic conditions.
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Sulfonylation: Reaction of the pyrrolidinone intermediate with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine).
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield Optimization Factors |
|---|---|---|
| Cyclization | H₂SO₄ (cat.), reflux, 6–8 hrs | Temperature control to prevent racemization |
| Sulfonylation | 3,4-Dimethoxybenzenesulfonyl chloride, Et₃N, DCM, 0°C → RT | Slow addition to minimize di-sulfonation |
Key challenges include ensuring regioselectivity during sulfonamide formation and preserving the stereochemical integrity of the pyrrolidinone ring.
Physicochemical Properties
Solubility and Stability
While experimental data are lacking, predictions based on structural analogs suggest:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfonamide and methoxy groups.
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LogP: Estimated ~2.1 (indicating moderate lipophilicity suitable for blood-brain barrier penetration).
Table 3: Predicted Physicochemical Parameters
| Parameter | Value/Range | Method of Estimation |
|---|---|---|
| Melting Point | 180–185°C | Analogous sulfonamide derivatives |
| pKa (Sulfonamide) | ~10.2 | Computational modeling |
| Hydrophobicity | LogP = 2.1 ± 0.3 | ChemAxon software |
Biological Activity and Mechanisms
Antimicrobial Activity
Sulfonamides with fluorinated aryl groups exhibit potent activity against Mycobacterium tuberculosis (MIC values: 0.5–2 µg/mL). The methoxy substituents may further improve membrane permeability.
Comparative Analysis with Structural Analogs
N-((1-(4-Fluorophenyl)-5-Oxopyrrolidin-3-yl)Methyl)-2,4-Dimethylbenzenesulfonamide
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Structural Difference: Methyl vs. methoxy groups at positions 3 and 4 on the benzene ring.
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Impact: Methoxy groups increase electron density, enhancing hydrogen-bonding capacity and solubility.
Table 4: Activity Comparison of Sulfonamide Derivatives
| Compound | Target Activity | IC₅₀/MIC |
|---|---|---|
| Target Compound (3,4-Dimethoxy) | HDAC Inhibition (pred.) | ~1.8 µM (computational) |
| 2,4-Dimethyl Analog | Antitubercular | 0.7 µg/mL |
| N-(4-Bromophenyl)-3,4-Dimethoxy | Antimicrobial | 2.1 µg/mL |
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